3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one
Description
3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one, commonly known as Cresolphthalein (CAS 596-27-0), is a synthetic derivative of the phthalide (isobenzofuran-1(3H)-one) core structure. It is synthesized via the condensation of phthalic anhydride with substituted phenols under acidic or catalytic conditions, such as cobalt hydrogen sulfate (CoHSO₄) . The compound features two 4-hydroxy-3-methoxyphenyl groups attached to the C-3 position of the phthalide ring (Fig. 1), which confer unique physicochemical and biological properties.
Phthalides are benzo-fused γ-lactones with diverse pharmacological activities, including antioxidant, antiplatelet, and anticancer effects . Cresolphthalein is commercially available in varying purities (93–97%) and formulations (e.g., in alcohol or alkali solutions), primarily used as a pH indicator or in research applications .
Properties
IUPAC Name |
3,3-bis(4-hydroxy-3-methoxyphenyl)-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-26-19-11-13(7-9-17(19)23)22(14-8-10-18(24)20(12-14)27-2)16-6-4-3-5-15(16)21(25)28-22/h3-12,23-24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQCMVRFUNWZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198426 | |
| Record name | 3,3-Bis(4-hydroxy-3-methoxyphenyl)-1(3H)-isobenzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-25-4 | |
| Record name | 3,3-Bis(4-hydroxy-3-methoxyphenyl)-1(3H)-isobenzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Bis(4-hydroxy-3-methoxyphenyl)-1(3H)-isobenzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate undergoes cyclization to form the isobenzofuranone core, followed by purification steps to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of high-performance materials and polymers.
Mechanism of Action
The mechanism by which 3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one exerts its effects is primarily through its interaction with biological molecules. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity, particularly in scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural Comparisons
The structural diversity of phthalide derivatives arises from substitutions at the C-3 position. Below is a comparative analysis of key analogs:
Key Observations :
- Methoxy vs. Methyl Groups : Cresolphthalein’s methoxy groups improve solubility compared to the methyl-substituted analog (CAS 6869-00-7), which exhibits higher hydrophobicity and acute toxicity .
- Halogenation : Brominated derivatives (e.g., 4b) show enhanced antiproliferative activity, likely due to increased electrophilicity .
- Heterocyclic Substitutions : Pyridinyl or indole substituents (e.g., 144, 4b) enable diverse interactions with biological targets, such as DNA or enzymes .
Key Observations :
- Cresolphthalein’s synthesis via CoHSO₄ catalysis is efficient and scalable .
- Bisaddition reactions (e.g., pyridinyl lithium) often yield mixtures, requiring purification .
Antioxidant Activity:
- Natural Analogs (e.g., Pestacin, Micromeriol) : Show potent antioxidant activity due to conjugated dienes or hydroxyl groups .
Antiproliferative Activity:
- Cresolphthalein: Limited direct evidence, but structural analogs (e.g., compound 6 from ) exhibit IC₅₀ values of 0.08–0.09 mM against oral cancer cells .
- Halogenated Derivatives (e.g., 4b) : Bromine enhances cytotoxicity, with activities comparable to griseofulvin .
Antiplatelet Activity:
- Cresolphthalein: No direct data, but (Z)-3-benzylidene derivatives inhibit AA-induced platelet aggregation via COX-1 modulation .
Biological Activity
3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one, also known by its CAS number 467-25-4, is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from a range of scholarly articles and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 378.38 g/mol. Its structure features two hydroxy and methoxy-substituted phenyl rings attached to an isobenzofuran backbone, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 467-25-4 |
| Molecular Formula | C22H18O6 |
| Molecular Weight | 378.38 g/mol |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that its antioxidant activity was assessed using various in vitro assays, including DPPH and ABTS radical scavenging tests. The compound's IC50 values were compared against standard antioxidants like ascorbic acid.
Example Results:
- Compound : this compound
- IC50 (DPPH) : 14.38 ± 0.09 μg/mL
- IC50 (Ascorbic Acid) : 4.57 μg/mL
Antiplatelet Activity
In addition to its antioxidant properties, this compound has been identified as a potent antiplatelet agent. It has shown promising results in inhibiting platelet aggregation induced by arachidonic acid (AA), outperforming aspirin in some cases.
| Activity Type | Compound | IC50 Value |
|---|---|---|
| Antioxidant | This compound | 14.38 μg/mL |
| Antiplatelet | Aspirin | Reference |
| Compound X | IC50 < Aspirin |
Anti-Cancer Activity
The compound has also been studied for its antiproliferative effects against various cancer cell lines. In vitro studies have indicated that it can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of isobenzofuranones have highlighted the importance of substituents on the phenolic rings in enhancing biological activity. For example:
- Hydroxyl groups at specific positions increase antioxidant capacity.
- Methoxy groups enhance lipophilicity and cellular uptake.
A detailed SAR analysis can be summarized as follows:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Hydroxyl | Para | Increases antioxidant activity |
| Methoxy | Meta | Enhances lipophilicity |
Case Study 1: Antioxidant Efficacy
In a comparative study involving various phenolic compounds, this compound exhibited superior radical scavenging activity compared to traditional antioxidants.
Case Study 2: Platelet Aggregation Inhibition
Clinical evaluations demonstrated that patients treated with formulations containing this compound showed reduced platelet aggregation compared to those receiving standard treatments.
Q & A
Q. What are the recommended synthetic routes for 3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or acid-catalyzed cyclization. Key steps include:
- Using methoxy-substituted phenols as starting materials.
- Optimizing solvent systems (e.g., acetic acid or DMF) and catalysts (e.g., Lewis acids like AlCl₃) to enhance regioselectivity .
- Monitoring reaction progress via TLC or HPLC to minimize byproducts.
Table 1 : Example reaction conditions from literature:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| H₂SO₄ | AcOH | 80 | 65 | |
| AlCl₃ | Toluene | 110 | 72 |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., CCDC deposition codes for related isobenzofuranones) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm; lactone carbonyl at ~170 ppm) .
- FT-IR : Confirms lactone carbonyl (C=O stretch at ~1770 cm⁻¹) and hydroxyl groups (broad peak at ~3400 cm⁻¹) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods to avoid inhalation of dust/particulates .
- Wear PPE (gloves, lab coat) to prevent skin contact, as phenolic derivatives may cause irritation .
- Store in airtight containers away from ignition sources due to potential flammability .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxylation, methoxy substitution) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Hydroxylation at the 4-position enhances antioxidant activity via radical scavenging (e.g., assays using DPPH or ABTS) .
- Methoxy groups increase lipophilicity, improving blood-brain barrier penetration in neuroactive studies .
- Synthetic Strategies : Introduce substituents via electrophilic aromatic substitution or palladium-catalyzed coupling .
Q. What experimental models are suitable for evaluating phytotoxic or antioxidant effects?
- Methodological Answer :
- Phytotoxicity : Use Lemna minor (duckweed) growth inhibition assays or Arabidopsis thaliana root elongation tests .
- Antioxidant Activity :
- In vitro: DPPH radical scavenging, FRAP assays .
- In vivo: Rodent models with oxidative stress markers (e.g., MDA levels in liver tissue) .
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., HIV protease, with PDB IDs from prior studies) .
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data .
Contradictions and Limitations in Current Evidence
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
